molecular formula C17H15N3S B5910519 benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B5910519
M. Wt: 293.4 g/mol
InChI Key: ONPTVNXRVFJCCX-WQRHYEAKSA-N
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Description

Benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of benzaldehyde with 4-(4-methylphenyl)-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions.

Major Products:

    Oxidation: Formation of oxides or corresponding carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

Benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Hydrazones are known for their biological activities, including antibacterial, antifungal, and antitumor properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with biological targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with DNA or proteins, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

  • Benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
  • Benzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
  • Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone

Comparison:

    Uniqueness: Benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes.

    Chemical Properties: Similar compounds with different substituents (e.g., bromine, chlorine, fluorine) may exhibit different reactivity and biological activities due to the electronic and steric effects of the substituents.

Properties

IUPAC Name

N-[(Z)-benzylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-7-9-15(10-8-13)16-12-21-17(19-16)20-18-11-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPTVNXRVFJCCX-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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